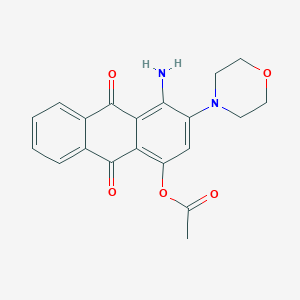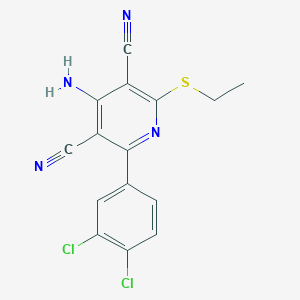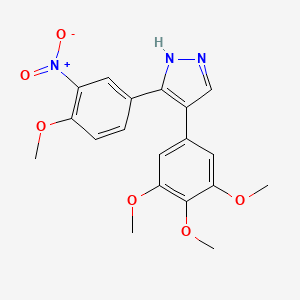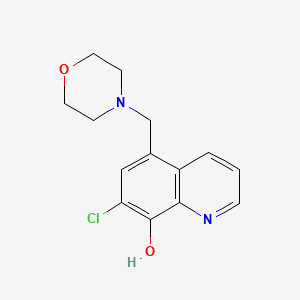
4-Amino-3-(morpholin-4-yl)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is a complex organic compound with a unique structure that includes an anthracene core, morpholine, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is then functionalized with amino and morpholine groups through a series of reactions, including nitration, reduction, and substitution reactions. The final step involves the esterification of the anthracene derivative with acetic acid to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and morpholine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracene compounds with different functional groups.
Scientific Research Applications
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acid Violet 48: An anthraquinone dye with similar structural features used in textiles and cleaning products.
Acid Violet 43: Another anthraquinone dye used in cosmetics with similar chemical properties.
Uniqueness
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-amino-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H18N2O5/c1-11(23)27-15-10-14(22-6-8-26-9-7-22)18(21)17-16(15)19(24)12-4-2-3-5-13(12)20(17)25/h2-5,10H,6-9,21H2,1H3 |
InChI Key |
QPYFUFCADKQNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)N)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941334.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B14941349.png)
![1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941367.png)

![4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B14941383.png)

![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B14941400.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941410.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941415.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)

